molecular formula C15H21N5O5 B12382987 AAA-pNA CAS No. 60354-61-2

AAA-pNA

Cat. No.: B12382987
CAS No.: 60354-61-2
M. Wt: 351.36 g/mol
InChI Key: PNLFGUZFZPZVIB-GUBZILKMSA-N
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Description

AAA-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is particularly useful in the study of proteolytic enzymes such as chymotrypsin and elastase. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color under alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AAA-pNA involves the coupling of N-Succinyl-Ala-Ala-Pro-Phe with p-nitroaniline. This process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

AAA-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between the phenylalanine and p-nitroaniline residues results in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include buffers such as Tris-HCl or phosphate-buffered saline (PBS). The reaction conditions may also involve the presence of divalent metal ions like calcium or magnesium to enhance enzyme activity .

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a characteristic yellow color under alkaline conditions. This color change allows for the quantitative measurement of enzyme activity in various biochemical assays .

Mechanism of Action

The mechanism of action of AAA-pNA involves its hydrolysis by proteolytic enzymes. The peptide bond between the phenylalanine and p-nitroaniline residues is cleaved, resulting in the release of p-nitroaniline. This process is facilitated by the active site of the enzyme, which stabilizes the transition state and lowers the activation energy required for the reaction . The molecular targets of this compound are the catalytic residues of the protease, which include serine, histidine, and aspartate in the case of serine proteases .

Comparison with Similar Compounds

Properties

CAS No.

60354-61-2

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C15H21N5O5/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23)/t8-,9-,10-/m0/s1

InChI Key

PNLFGUZFZPZVIB-GUBZILKMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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